

Application Note: Quantitative Analysis of Boldenone in Urine using a Deuterated Standard

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Compound of Interest

Compound Name: 17-O-Methyl Boldenone-d3

Cat. No.: B15143631

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Boldenone is an anabolic androgenic steroid that is prohibited in human sports and highly regulated in animal husbandry.^{[1][2][3]} Accurate and sensitive detection of boldenone and its metabolites in urine is crucial for doping control and food safety. This application note provides a detailed protocol for the quantitative analysis of boldenone in urine samples using a deuterated internal standard, which is a widely accepted method for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation.^{[1][4]} The protocol outlines procedures for sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

Parameter	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.1 ng/mL	0.05 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL[5]	0.2 ng/mL[1]
Linearity (Range)	0.5 - 100 ng/mL	0.2 - 100 ng/mL
Recovery	85 - 105%	92 - 98%[1]

| Precision (RSD%) | < 15% | < 10%[1] |

Table 2: Mass Spectrometry Parameters

Analyte	Method	Precursor Ion (m/z)	Product Ion(s) (m/z)
Boldenone	GC-MS (HFB derivative)	678	658, 467
Boldenone-d3	GC-MS (HFB derivative)	681	661, 470
Boldenone	LC-MS/MS	287.2	121.1, 135.1

| Boldenone-d3 | LC-MS/MS | 290.2 | 121.1, 138.1 |

Experimental Protocols

This section details the step-by-step methodology for the quantitative analysis of boldenone in urine.

Materials and Reagents

- Boldenone certified reference standard
- Boldenone-d3 internal standard
- β -glucuronidase from E. coli[6]

- Phosphate buffer (0.1 M, pH 7.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[6]
- Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
- Formic acid
- Heptafluorobutyric anhydride (HFBA) for GC-MS derivatization
- Ultrapure water

Sample Preparation

- **Sample Collection and Storage:** Collect urine samples in sterile containers and store at -20°C until analysis.
- **Internal Standard Spiking:** Thaw urine samples to room temperature. To a 5 mL aliquot of urine, add the deuterated internal standard (Boldenone-d3) to a final concentration of 10 ng/mL.[6]
- **Enzymatic Hydrolysis:**
 - Add 2 mL of 0.1 M phosphate buffer (pH 7.0) to the urine sample.
 - Add 50 µL of β-glucuronidase solution (10,000 U/mL).[7]
 - Incubate the mixture at 60°C for 2 hours to deconjugate boldenone metabolites.[7]
 - Allow the sample to cool to room temperature.
- **Solid-Phase Extraction (SPE):**
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. [4]
 - Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

- Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.
- Elute the analytes with 5 mL of methanol or acetonitrile.^[4]
- Eluate Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase.
 - For GC-MS analysis, proceed to the derivatization step.

Derivatization (for GC-MS only)

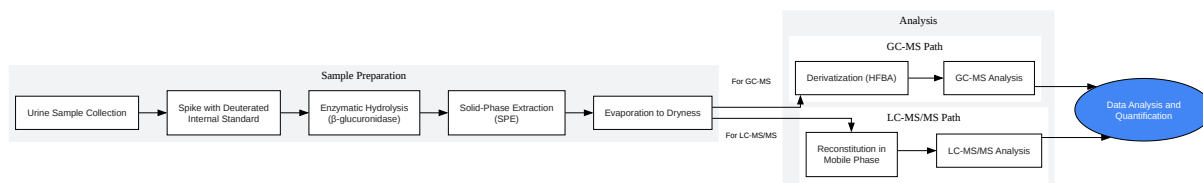
- To the dried residue, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.
- Seal the vial and heat at 60°C for 30 minutes.
- Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.

Instrumental Analysis

- Gas Chromatograph: Agilent 7890B or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Injector Temperature: 280°C
- Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Mass Spectrometer: Agilent 5977B or equivalent
- Ionization Mode: Electron Impact (EI) at 70 eV

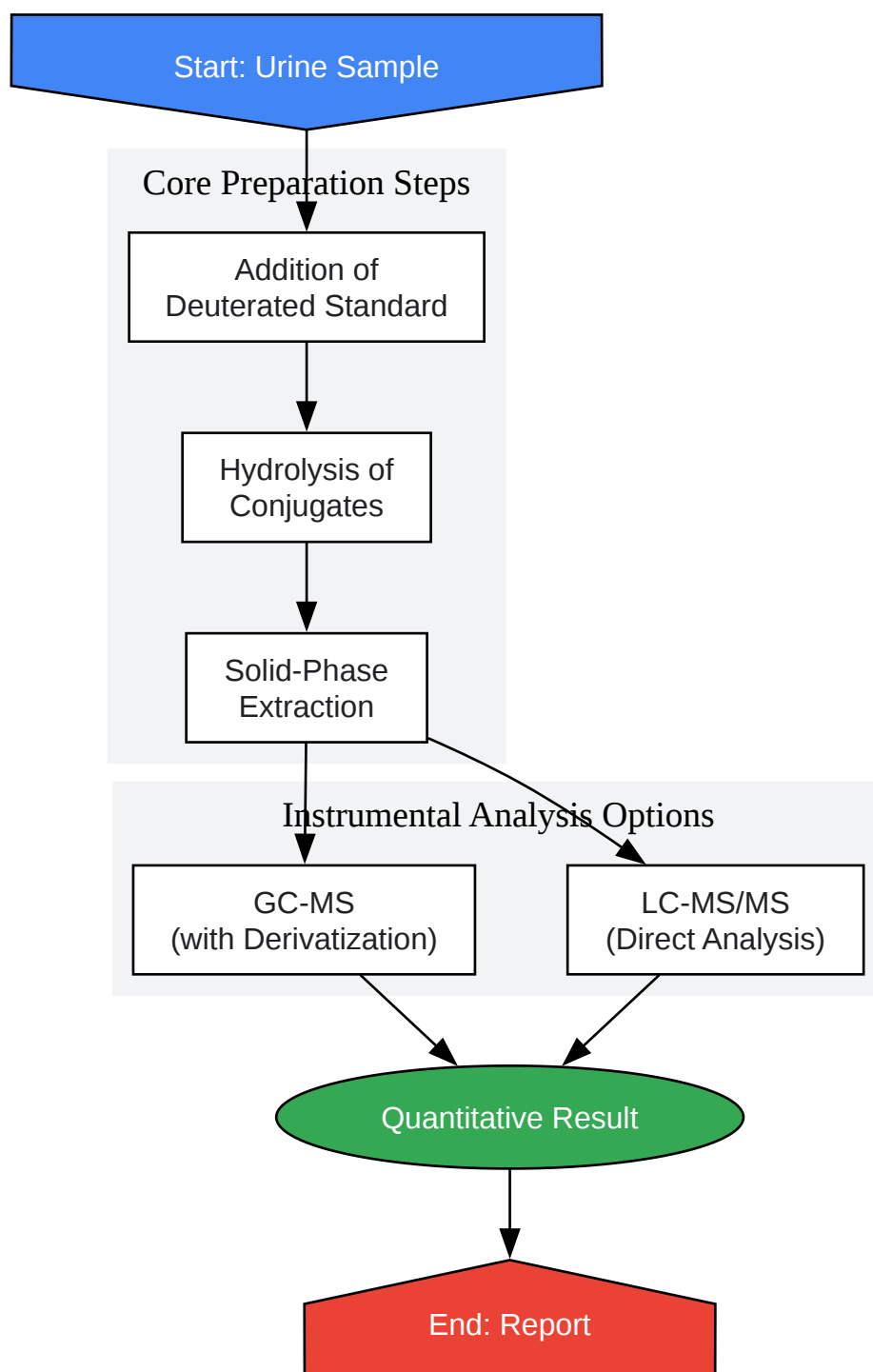
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start at 20% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations



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Caption: Experimental workflow for boldenone analysis.



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Caption: Key steps in the analytical method.

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